molecular formula C19H20FN3OS B12455689 2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Katalognummer: B12455689
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ZHAGXVPYSQIVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA typically involves the reaction of 2-fluorobenzoyl chloride with 4-(piperidin-1-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its thiourea moiety.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group is known to form strong hydrogen bonds and can act as an inhibitor of certain enzymes by binding to their active sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylthiourea: Known for its use in enzyme inhibition studies.

    Benzoylthiourea: Used in the synthesis of various pharmaceuticals.

    Fluorobenzoylthiourea: Similar in structure but with different substituents affecting its reactivity and applications.

Uniqueness

3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is unique due to the presence of both fluorobenzoyl and piperidinyl groups, which confer specific chemical properties and potential biological activities that are distinct from other thioureas.

Eigenschaften

Molekularformel

C19H20FN3OS

Molekulargewicht

357.4 g/mol

IUPAC-Name

2-fluoro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20FN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25)

InChI-Schlüssel

ZHAGXVPYSQIVPT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.